5S,12S-diHETE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5S,12S-diHETE can be synthesized through the oxygenation of arachidonic acid by 5-lipoxygenase and 12-lipoxygenase. The process involves the following steps:
Oxygenation of Arachidonic Acid: Arachidonic acid is first oxygenated by 5-lipoxygenase to form 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
Further Oxygenation: The intermediate product is then further oxygenated by 12-lipoxygenase to produce this compound.
Industrial Production Methods
The process may also involve the use of specific reaction conditions, such as the presence of calcium ionophores to activate the lipoxygenases .
Chemical Reactions Analysis
Types of Reactions
5S,12S-diHETE undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes such as 5-lipoxygenase.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Oxidation: 5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid.
Reduction: Precursors such as 5S-hydroperoxy-6E,8Z,11Z,14Z-eicosatetraenoic acid.
Scientific Research Applications
5S,12S-diHETE has several scientific research applications:
Mechanism of Action
5S,12S-diHETE exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Similar Compounds
Leukotriene B4: An isomer of 5S,12S-diHETE, produced through similar pathways.
5-oxo-12S-hydroxy-6E,8Z,10E,14Z-eicosatetraenoic acid: An oxidation product of this compound.
Uniqueness
This compound is unique due to its specific stereochemistry and its role in both pro-inflammatory and anti-inflammatory processes. Unlike its isomers, it is produced through the interaction of different cell types, highlighting its distinct biochemical origin .
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5S,6E,8Z,10E,12S,14Z)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7-,9-6-,14-10+,15-11+/t18-,19+/m0/s1 |
InChI Key |
VNYSSYRCGWBHLG-RYYHSVJXSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@@H](/C=C/C=C\C=C\[C@H](CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.